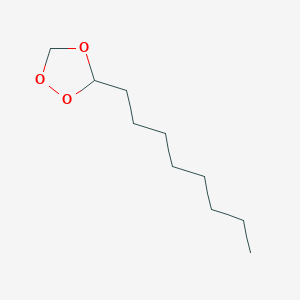
3-Octyl-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octyl-1,2,4-trioxolane is a chemical compound belonging to the class of trioxolanes, which are characterized by a three-membered ring containing two oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-octyl-1,2,4-trioxolane typically involves the reaction of an appropriate alkene with ozone, followed by a reduction step. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. This reaction is stereocontrolled and can yield the desired trioxolane with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the peroxide bond in the trioxolane ring can lead to the formation of alcohols or other reduced products.
Substitution: The trioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ferrous iron (Fe^2+) are often used to cleave the peroxide bond.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted trioxolanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Octyl-1,2,4-trioxolane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-octyl-1,2,4-trioxolane involves the cleavage of the peroxide bond in the trioxolane ring. This cleavage can generate reactive oxygen species (ROS) and other radicals, which can interact with biological molecules. In the context of its antimalarial activity, the compound is believed to undergo heme-mediated degradation within the parasite, leading to the generation of ROS that damage critical biomolecules and ultimately kill the parasite .
Comparación Con Compuestos Similares
1,2,4-Trioxane: Structurally similar to trioxolanes, trioxanes also contain a three-membered ring with two oxygen atoms and one carbon atom. Artemisinin is a well-known example of a trioxane.
1,2,4,5-Tetraoxane: These compounds contain a four-membered ring with two oxygen atoms and two carbon atoms.
Uniqueness of 3-Octyl-1,2,4-Trioxolane: this compound is unique due to its specific substitution pattern and the presence of an octyl group, which can influence its chemical reactivity and biological activity. This compound’s ability to generate ROS upon cleavage of the peroxide bond makes it particularly interesting for applications in medicine and materials science .
Propiedades
Número CAS |
20525-37-5 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3-octyl-1,2,4-trioxolane |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-10-11-9-12-13-10/h10H,2-9H2,1H3 |
Clave InChI |
ZBRUHXGMUZLRSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1OCOO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


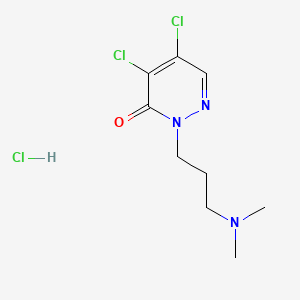
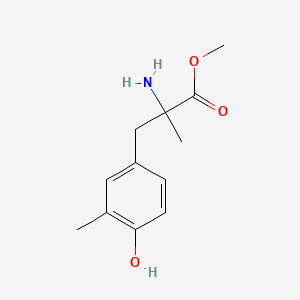

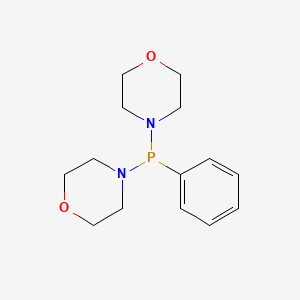

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)
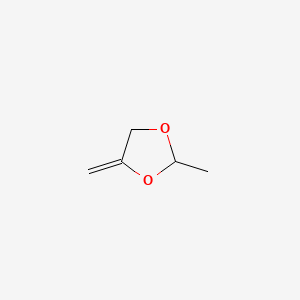

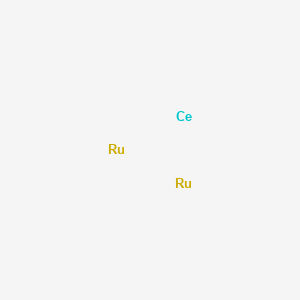

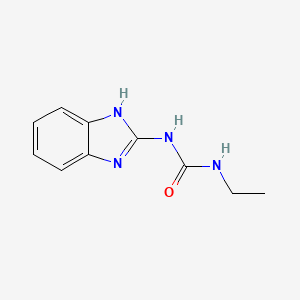
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
